molecular formula C14H14FNO3S B6375265 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% CAS No. 1261918-77-7

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95%

Cat. No. B6375265
CAS RN: 1261918-77-7
M. Wt: 295.33 g/mol
InChI Key: ZFZJBSIUVMFUNF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% (4-DMSFP) is an organic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless to pale yellow crystalline solid that is soluble in water and has a melting point of 140-143 °C. 4-DMSFP is a derivative of phenol and is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reactant in the synthesis of various compounds.

Mechanism of Action

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% acts as a catalyst in chemical reactions. It can act as a proton donor or acceptor, depending on the reaction conditions. It can also act as a Lewis acid or base, depending on the reaction conditions. In addition, it can act as a nucleophile or electrophile, depending on the reaction conditions.
Biochemical and Physiological Effects
4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% has several biochemical and physiological effects. It has been shown to inhibit the enzymes cytochrome P450 and cyclooxygenase, which are involved in the metabolism of drugs and other compounds. It has also been shown to inhibit the enzyme lipoxygenase, which is involved in the production of leukotrienes, which are inflammatory compounds. In addition, it has been shown to have antimicrobial activity against a wide range of bacteria and fungi.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% in laboratory experiments include its low toxicity, low cost, and wide availability. It is also relatively easy to synthesize and use in chemical reactions. However, there are some limitations to using 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% in laboratory experiments. It is not very stable in acidic or basic solutions and can decompose over time. It is also not very soluble in organic solvents, which can limit its use in certain types of reactions.

Future Directions

There are several potential future directions for the use of 4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% in scientific research. It could be used in the synthesis of more complex compounds, such as peptides and proteins. It could also be used in the development of new drugs or drug delivery systems. In addition, it could be used as a catalyst in the synthesis of polymers, such as polyurethanes and polyesters. Finally, it could be used as a reagent in organic synthesis to produce new compounds with interesting properties.

Synthesis Methods

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% can be synthesized by a two-step process. In the first step, the dimethylsulfamoyl group is added to the phenol molecule. This is done by reacting phenol with dimethylsulfamide in the presence of a base, such as sodium hydroxide or potassium hydroxide. In the second step, the fluorine atom is added to the molecule. This is done by reacting the dimethylsulfamoylated phenol with fluorosulfonic acid in the presence of a base.

Scientific Research Applications

4-(4-N,N-Dimethylsulfamoylphenyl)-3-fluorophenol, 95% has several applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a reactant in the synthesis of various compounds. It has also been used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, antifungal drugs, and antibiotics. It is also used in the synthesis of polymers, such as polyurethanes and polyesters.

properties

IUPAC Name

4-(2-fluoro-4-hydroxyphenyl)-N,N-dimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14FNO3S/c1-16(2)20(18,19)12-6-3-10(4-7-12)13-8-5-11(17)9-14(13)15/h3-9,17H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFZJBSIUVMFUNF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)C1=CC=C(C=C1)C2=C(C=C(C=C2)O)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14FNO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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